![molecular formula C16H23N3O2 B2496484 1-[2-(2,3-Dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide CAS No. 902349-29-5](/img/structure/B2496484.png)

1-[2-(2,3-Dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1-[2-(2,3-Dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide" is part of a class of chemicals that possess significant pharmacological potential due to their complex molecular structures and functionalities. Compounds with similar structures have been explored for their utility in various fields such as medicinal chemistry, polymer processing, and nanotechnology due to their unique properties and reactivity (S. Cantekin, T. D. de Greef, A. Palmans, 2012).

Synthesis Analysis

The synthesis of compounds closely related to "1-[2-(2,3-Dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide" often involves multi-step organic reactions. For example, the use of chiral sulfinamides as enantiopure tert-butanesulfinamide has emerged as a gold standard for the asymmetric synthesis of N-heterocycles, providing access to a wide range of structurally diverse piperidines and pyrrolidines (R. Philip, S. Radhika, P. Saranya, G. Anilkumar, 2020).

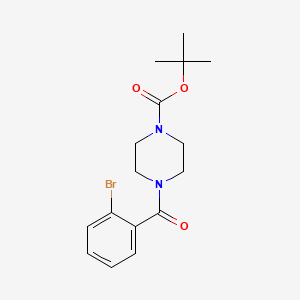

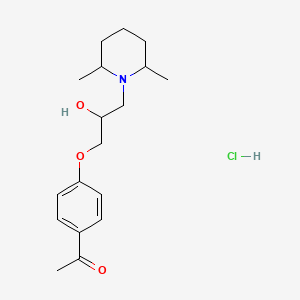

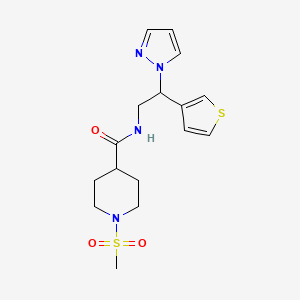

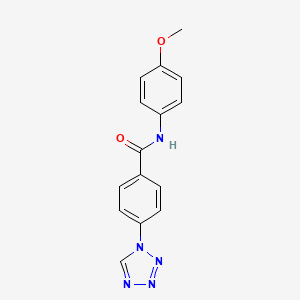

Molecular Structure Analysis

The molecular structure of compounds similar to "1-[2-(2,3-Dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide" is characterized by their capacity for self-assembly, facilitated by hydrogen bonding and other non-covalent interactions. This self-assembly is crucial for their applications in creating nanometer-sized structures and for their interaction with biological systems (S. Cantekin, T. D. de Greef, A. Palmans, 2012).

Chemical Reactions and Properties

Compounds with structures similar to the target molecule exhibit a range of chemical reactivities, such as participating in the Maillard reaction and lipid oxidation processes. These reactions contribute to the formation and elimination of various processing-related food toxicants (R. Zamora, F. Hidalgo, 2015).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and stability, are influenced by their molecular structures. For instance, the stability and solubility in different solvents can be attributed to the presence of functional groups and the overall molecular geometry, which affects their application in drug formulation and other industrial applications.

Chemical Properties Analysis

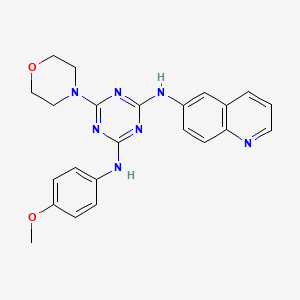

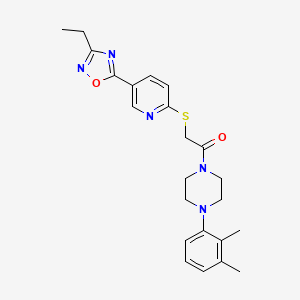

Chemical properties, including reactivity towards nucleophiles and electrophiles, acid-base behavior, and photostability, are crucial for understanding the interaction of these compounds with biological systems and their stability under various conditions. Piperazine derivatives, for instance, serve as a core structure in many drugs due to their versatility and range of pharmacological activities (P. Girase, Sanjeev Dhawan, Vishal Kumar, S. Shinde, M. Palkar, R. Karpoormath, 2020).

Scientific Research Applications

Synthesis and Polymer Applications

Research by Hattori and Kinoshita (1979) on the syntheses of polyamides containing various nucleobases like theophylline and thymine showcases the application of similar compounds in creating polymers with potential biomedical applications (Hattori & Kinoshita, 1979). These polyamides, soluble in certain solvents, could have implications for drug delivery systems and materials science.

Medicinal Chemistry and Drug Design

Khurana et al. (2014) explored chemical functionalities of indole-2-carboxamides for allosteric modulation of the cannabinoid receptor 1 (CB1), indicating the relevance of structural modifications in developing modulators for neurological receptors (Khurana et al., 2014). This research highlights the importance of chemical design in targeting specific receptors for therapeutic purposes.

Development of Skeletal Muscle Sodium Channel Blockers

Catalano et al. (2008) demonstrated the design and synthesis of constrained analogues of tocainide as potent skeletal muscle sodium channel blockers, indicating the potential for developing new treatments for conditions like myotonia (Catalano et al., 2008).

Hydrogen Storage for Fuel Cells

Research by Cui et al. (2008) on substituted piperidines and octahydroindoles as reversible organic hydrogen storage liquids showcases the application of these compounds in developing hydrogen-powered fuel cells, which are critical for alternative energy solutions (Cui et al., 2008).

Hydrogen Bonding and Molecular Assembly

Studies on the hydrogen bonding of isonipecotamide with nitro-substituted benzoic acids by Smith and Wermuth (2010) illustrate the utility of these compounds in molecular assembly and crystal engineering, which are fundamental in material science and drug formulation (Smith & Wermuth, 2010).

Future Directions

properties

IUPAC Name |

1-[2-(2,3-dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2/c1-11-4-3-5-14(12(11)2)18-15(20)10-19-8-6-13(7-9-19)16(17)21/h3-5,13H,6-10H2,1-2H3,(H2,17,21)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBHAWKFKIJPSBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CN2CCC(CC2)C(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-((2,3-Dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-bromophenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2496402.png)

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2496404.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B2496406.png)

![1-(4-fluorophenyl)-6-[(4-fluorophenyl)methylsulfanyl]-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2496419.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2496422.png)